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Compound of Interest

2-(3-Methoxyphenyl)propanedioic

Compound Name:

acid
CAS No.: 855658-53-6
Cat. No.: B1403278

Get Quote

Executive Summary & Chemical Identity

3-Methoxyphenylmalonic acid is a dicarboxylic acid derivative susceptible to thermal and in-
source decarboxylation.[1] Accurate identification requires distinguishing the intact molecular
ion from its breakdown products and structural isomers.[1]
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Property Specification

IUPAC Name 2-(3-Methoxyphenyl)propanedioic acid
Molecular Formula C10H1005

Exact Mass 210.0528 Da

Facile Decarboxylation: Rapidly converts to 3-

Methoxyphenylacetic acid (MW 166) under
Key Challenge L _ o

thermal stress (GC injection) or high collision

energy (LC-MS).

] o Impurity profiling in NSAID synthesis; metabolic
Primary Application ) o
tracking of phenyl-derivative drugs.[1]

Fragmentation Mechanics: The "Why" Behind the
Spectrum

Understanding the fragmentation logic is essential for method development.[1] The presence of
the malonic acid moiety introduces a "double-edged sword": it provides unique acidic loss
channels in ESI(-) but creates instability in EI(+).

A. Electrospray lonization (ESI) — Negative Mode
In ESI(-), the molecule forms a stable deprotonated ion
.[1] However, the proximity of the two carboxylic acid groups facilitates specific neutral losses.
e Primary lonization: Formation of
at m/z 209.[1]
o Decarboxylation Pathway: Loss of

(44 Da) to form the enolate anion of the acetic acid derivative (m/z 165).[1]

o Dehydration Pathway: Loss of
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(18 Da) to form a cyclic anhydride intermediate (m/z 191).[1] Note: This is diagnostic for
dicarboxylic acids with 1,3-spacing.

B. Electron Impact (El) — Positive Mode (GC-MS)

Direct analysis by GC-MS is often compromised by thermal degradation in the injector port.[1]

o Thermal Artifact: The compound often decarboxylates before ionization, yielding a spectrum

identical to 3-methoxyphenylacetic acid.[1]

o Derivatization (TMS): Silylation (BSTFA/TMCS) is mandatory to observe the molecular ion.
[1] The di-TMS derivative (

) appears at m/z 354.[1]

C. Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways for 3-MeO-PMA versus its
decarboxylated congener.
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Figure 1: ESI(-) Fragmentation pathway showing the critical divergence between the intact
malonic acid (m/z 209) and its decarboxylated artifact (m/z 165).

Comparative Analysis: 3-MeO-PMA vs. Alternatives

This section compares 3-MeO-PMA against its primary interferences: its own degradation
product and its structural isomers.[1]

Comparison 1: 3-MeO-PMA vs. 3-Methoxyphenylacetic
Acid (Degradant)

The most common error in analysis is misidentifying the degradant as the parent.
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3-MeO-Phenylacetic Acid

Feature 3-MeO-PMA (Target)
(Degradant)
Precursor lon (ESI-) m/z 209 m/z 165
209 - 165 (Loss of 165 - 121 (Loss of
Key Transition (MRM)
) )
-18 Da (
Diagnostic Loss No -18 Da loss observed.
) (Unique to diacids)
. _ Elutes earlier (more polar due
Retention Time (RP-LC) Elutes later (less polar).

to 2x COOH).

Comparison 2: 3-MeO-PMA vs. Isomers (2-MeO and 4-
MeO)

Differentiation relies on "Ortho Effects" and resonance stabilization.

o 2-Methoxyphenylmalonic acid (Ortho):
o Effect: The ortho-methoxy group interacts with the carboxyl side chain.[1]
o Diagnostic: Enhanced loss of

(methanol, 32 Da) or

due to proximity effects (hydrogen bonding between methoxy O and carboxyl H).[1]
» 4-Methoxyphenylmalonic acid (Para):
o Effect: High resonance stability of the decarboxylated cation.[1]

o Diagnostic: The fragment at m/z 121 (methoxybenzyl) is significantly more intense than in
the 3-MeO isomer due to para-resonance stabilization (quinoid-like structure).

o 3-Methoxyphenylmalonic acid (Meta - Target):
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o Effect: No ortho effect; no direct resonance conjugation with the benzylic carbon.[1]

o Diagnostic: "Standard" fragmentation. Lower intensity of m/z 121 compared to para;
absence of specific ortho losses.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol which includes a "Decarboxylation Check" step.

Step 1: Sample Preparation (Critical)

e Solvent: Dissolve in 50:50 Methanol:Water (ammonium acetate 5mM). Avoid pure acidic
solvents which catalyze decarboxylation.[1]

o Temperature: Keep autosampler at 4°C. Spontaneous decarboxylation accelerates >25°C.[1]

Step 2: LC-MS/MS Parameters (ESI Negative)

e Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 pum).[1]
» Mobile Phase:

o A: Water + 0.1% Formic Acid (Keep acid low).[1]

o B: Acetonitrile.[1][2]
e Source Settings:

o Temp: < 350°C (High source temp degrades the analyte).[1]

o Voltage: -3.5 kV.[1]

Step 3: Validation Logic (The "Decarboxylation Check")

Run a gradient scan.[1] You should see two peaks if degradation is occurring:
e Peak A (Earlier): m/z 209 (Intact 3-MeO-PMA).

o Peak B (Later): m/z 165 (Degradant).
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e Pass Criteria: Peak A must be dominant (>95%).[1] If Peak B is major, lower the source
temperature or check sample pH.[1]

Step 4: GC-MS Derivatization (Alternative)

If using GC-MS, you must derivatize to lock the structure.[1]

Dry 50 pL of sample under nitrogen.

Add 50 pL BSTFA + 1% TMCS.

Incubate at 60°C for 30 mins.

Analyze for the Di-TMS derivative (m/z 354).[1] Do not inject underivatized acid.

References

o Fragmentation of Dicarboxylic Acids: Gross, J. H. (2017). Mass Spectrometry: A Textbook.
Springer.[1][3] (General principles of malonic acid fragmentation and anhydride formation).

e Phenylacetic Acid Profiling: Marahatta, A., et al. (2012).[1][4] "Determination of phenylbutyric
acid and its metabolite phenylacetic acid...". Journal of Chromatography B. Link

e Methoxy-Group Ortho Effects: Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic
Approach. Wiley.[1] (Mechanisms for ortho-methoxy interaction in aromatics).

o Impurity Profiling Guidelines: International Conference on Harmonisation (ICH). Guideline
Q3A(R2): Impurities in New Drug Substances. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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